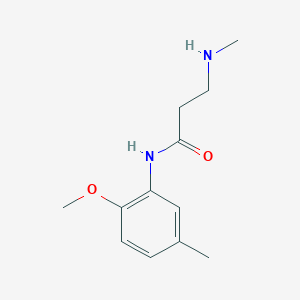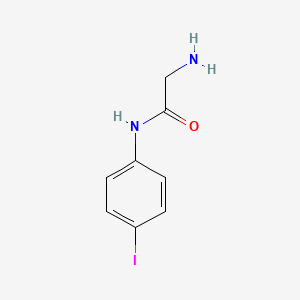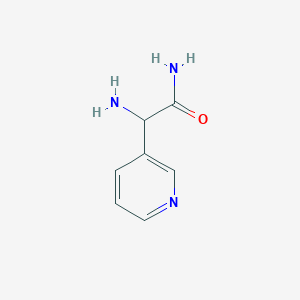![molecular formula C11H8ClFN2O4S B12111768 4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)
4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid: TAK-242 , is a cyclohexene derivative. Its chemical structure consists of a pyrrole ring with a carboxylic acid group and a sulfamoyl moiety attached to a phenyl ring containing chlorine and fluorine substituents . TAK-242 has garnered attention due to its selective inhibition of toll-like receptor 4 (TLR4)-mediated cytokine production.
Métodos De Preparación
Synthetic Routes: TAK-242 can be synthesized through various routes. One common method involves the reaction of a cyclohexene precursor with a sulfamoyl chloride derivative. The chloro- and fluoro-substituted phenyl group is introduced via suitable electrophilic aromatic substitution reactions.
Reaction Conditions: The synthesis typically employs mild conditions, ensuring functional group tolerance. Detailed reaction conditions and specific reagents are available in the literature .
Industrial Production: While industrial-scale production details are proprietary, TAK-242 can be efficiently synthesized using established methodologies.
Análisis De Reacciones Químicas
Reactivity: TAK-242 undergoes several chemical reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions may modify the sulfamoyl group.
Substitution: The phenyl ring allows for substitution reactions.
Transmetalation: In Suzuki–Miyaura coupling, TAK-242’s boron atom transmetalates with palladium, forming C–C bonds.
N-Bromosuccinimide (NBS): Used in bromination reactions.
Palladium catalysts: Essential for Suzuki–Miyaura coupling.
Major Products: The major products depend on the specific reaction conditions. TAK-242 derivatives with altered substituents may arise.
Aplicaciones Científicas De Investigación
TAK-242’s applications span various fields:
Immunology: Its TLR4 inhibition suppresses cytokine production, making it relevant for immune-related research.
Inflammation: TAK-242’s anti-inflammatory properties are explored in diseases like sepsis.
Drug Development: Researchers investigate its potential as a therapeutic agent.
Mecanismo De Acción
TAK-242 selectively inhibits TLR4 signaling by blocking intracellular pathways. It disrupts the MyD88-dependent pathway, preventing pro-inflammatory cytokine release .
Comparación Con Compuestos Similares
TAK-242’s uniqueness lies in its specific TLR4 inhibition. Similar compounds include other sulfamoyl derivatives and TLR modulators.
Propiedades
Fórmula molecular |
C11H8ClFN2O4S |
|---|---|
Peso molecular |
318.71 g/mol |
Nombre IUPAC |
4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClFN2O4S/c12-8-3-6(13)1-2-9(8)15-20(18,19)7-4-10(11(16)17)14-5-7/h1-5,14-15H,(H,16,17) |
Clave InChI |
IORJNXDPZIZMBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)NS(=O)(=O)C2=CNC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B12111712.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)
![Bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B12111725.png)
![[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol](/img/structure/B12111732.png)
![13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12111741.png)


![Piperazine, 1-[(3-methylcyclobutyl)methyl]-](/img/structure/B12111744.png)




